![molecular formula C9H7NO B13979669 1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole CAS No. 503605-58-1](/img/structure/B13979669.png)
1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole is a heterocyclic compound that features a fused ring system combining azetidine, pyran, and pyrrole rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole can be synthesized through various methods, including:
Annulation of the Pyran Ring: This involves the addition of a pyran ring to an existing pyrrole ring.
Intramolecular Cyclization: This method involves the cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring.
Industrial Production Methods:
Analyse Chemischer Reaktionen
1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1H-Azeto[1,2-A]pyrano[3,4-C]pyrrole can be compared with other similar compounds, such as:
Pyrano[3,4-C]pyrrole: A related compound with a similar fused ring system but lacking the azetidine ring.
Pyrrolo[3,4-C]pyridine: Another heterocyclic compound with a pyrrole and pyridine ring system.
Uniqueness: this compound is unique due to the presence of the azetidine ring, which imparts distinct structural and electronic properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
503605-58-1 |
|---|---|
Molekularformel |
C9H7NO |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
10-oxa-5-azatricyclo[5.4.0.02,5]undeca-1,3,6,8-tetraene |
InChI |
InChI=1S/C9H7NO/c1-3-10-5-7-2-4-11-6-8(7)9(1)10/h1-5H,6H2 |
InChI-Schlüssel |
QOMNHGRIAYEFMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C3C=CN3C=C2C=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



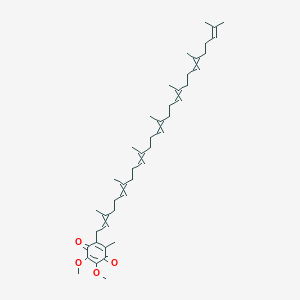
![4-[2-(Trifluoromethyl)phenyl]-1h-pyrrole-3-carbonitrile](/img/structure/B13979596.png)
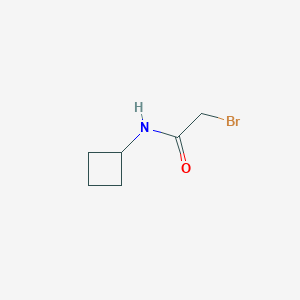
![2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid](/img/structure/B13979603.png)

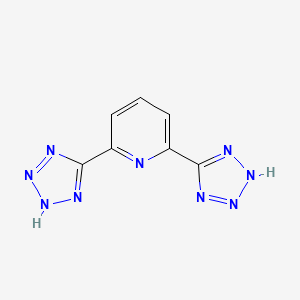
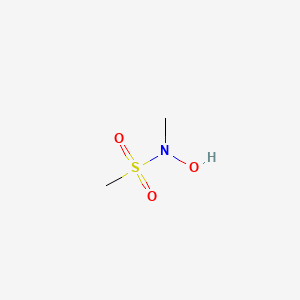
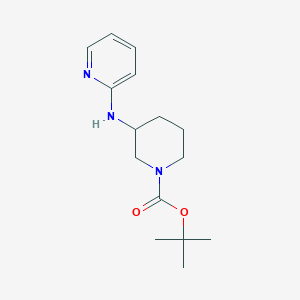
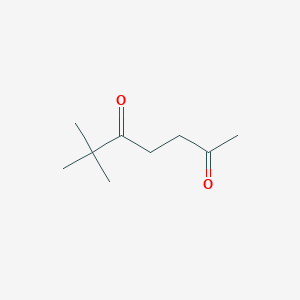
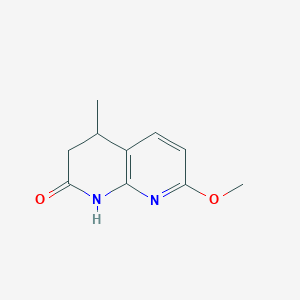
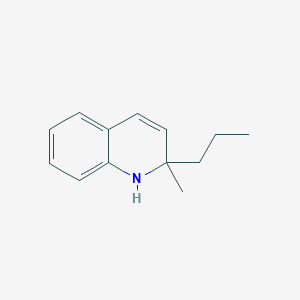
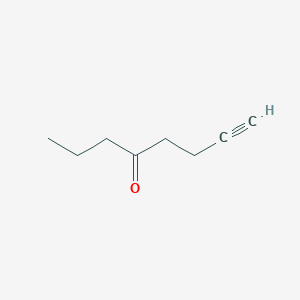
![3-Benzylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13979660.png)
